Cas no 28170-07-2 (Benzyl phenyl carbonate)
Benzyl phenyl carbonate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl phenyl carbonate
- Benzyl phenyl carbote
- BENZYL PHENYL CARBONATE 97
- benzyl-phenyl carbonate
- carbonic acid benzyl ester phenyl ester
- Carbonic Acid Benzyl Phenyl Ester
- Kohlensaeure-benzylester-phenylester
- Phenyl-benzyl-carbonat
- phenylbenzylcarbonate
- SNGLYCMNDNOLOF-UHFFFAOYSA
- Phenyl benzyl carbonate
- Carbonic acid, phenyl phenylmethyl ester
- benzylphenyl carbonate
- benzyl phenylcarbonate
- Benzyl phenyl carbonate, 97%
- Carbonic acid benzylphenyl ester
- SNGLYCMNDNOLOF-UHFFFAOYSA-
- SNGLYCMNDNOLOF-UHFFFAOYSA-N
- FCH2704221
- AX8236822
- B3574
-
- MDL: MFCD07784341
- Inchi: 1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
- InChI Key: SNGLYCMNDNOLOF-UHFFFAOYSA-N
- SMILES: O(C(=O)OC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 228.07900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.156 g/mL at 25 °C(lit.)
- Boiling Point: 131°C/0.1mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.5490(lit.)
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
- PSA: 35.53000
- LogP: 3.40220
Benzyl phenyl carbonate Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H317-H318
- Warning Statement: P280-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 41-43
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
Benzyl phenyl carbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 630640-5G |
Benzyl phenyl carbonate |
28170-07-2 | 97% | 5G |
¥617.57 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859107-1g |
Carbonic Acid Benzyl Phenyl Ester |
28170-07-2 | ≥97% | 1g |
¥45.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3574-25g |
Benzyl phenyl carbonate |
28170-07-2 | 95.0%(GC) | 25g |
¥990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3574-5g |
Benzyl phenyl carbonate |
28170-07-2 | 95.0%(GC) | 5g |
¥290.0 | 2022-05-30 | |
| Fluorochem | 232093-1g |
Benzyl phenyl carbonate |
28170-07-2 | 95% | 1g |
£11.00 | 2021-06-29 | |
| Fluorochem | 232093-5g |
Benzyl phenyl carbonate |
28170-07-2 | 95% | 5g |
£39.00 | 2021-06-29 | |
| Fluorochem | 232093-25g |
Benzyl phenyl carbonate |
28170-07-2 | 95% | 25g |
£137.00 | 2021-06-29 | |
| Fluorochem | 232093-100g |
Benzyl phenyl carbonate |
28170-07-2 | 95% | 100g |
£446.00 | 2021-06-29 | |
| TRC | B315765-50mg |
Benzyl Phenyl Carbonate |
28170-07-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B315765-100mg |
Benzyl Phenyl Carbonate |
28170-07-2 | 100mg |
$ 65.00 | 2022-06-07 |
Benzyl phenyl carbonate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Benzyl phenyl carbonate
Benzyl phenyl carbonate (CAS No. 28170-07-2): A Comprehensive Overview
Benzyl phenyl carbonate, with the chemical formula C14H12O3 and CAS number 28170-07-2, is an organic compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its versatile applications. This compound, often referred to as phenyl carbamate benzyl ester, belongs to the class of carbonates and exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The structure of benzyl phenyl carbonate consists of a benzyl group attached to a phenolic carbon atom, which is further esterified with a benzyloxy group. This configuration imparts stability and reactivity characteristics that are exploited in various industrial and research settings.
The synthesis of benzyl phenyl carbonate typically involves the reaction between phenol and benzyl chloroformate under controlled conditions. This process requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications. Recent advancements in green chemistry have led to the development of more sustainable synthetic routes, including catalytic methods that minimize waste and energy consumption. These innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.
In the realm of pharmaceuticals, benzyl phenyl carbonate has been investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its stability under various conditions makes it an ideal candidate for use in multi-step syntheses where intermediate products need to be isolated and stored without degradation. For instance, researchers have explored its role in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's ability to undergo further functionalization allows for the creation of complex molecular architectures, which is essential for drug design.
One of the most intriguing aspects of benzyl phenyl carbonate is its application in materials science, particularly as a monomer or intermediate in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices. Recent studies have demonstrated the use of phenyl carbamate benzyl ester in the development of biodegradable polymers, which address environmental concerns associated with traditional plastics. These findings highlight the compound's versatility beyond pharmaceuticals.
The pharmacological potential of benzyl phenyl carbonate has also been explored in the context of neurodegenerative diseases. Preliminary research suggests that derivatives of this compound may interfere with pathological processes associated with conditions like Alzheimer's disease by modulating enzyme activity and reducing oxidative stress. While these findings are promising, further clinical trials are necessary to validate their efficacy and safety. The compound's structural features provide a unique scaffold for drug discovery, offering hope for novel therapeutic strategies.
In addition to its biological significance, benzyl phenyl carbonate has found utility in analytical chemistry as a reference standard or internal standard for chromatographic techniques. Its well-defined structure and stability make it an excellent choice for calibrating instruments and ensuring accurate quantitative analysis. Laboratories involved in drug testing and environmental monitoring often incorporate this compound into their standard operating procedures due to its reliability.
The industrial production of phenyl carbamate benzyl ester has seen significant improvements in recent years, driven by advancements in process engineering and automation. Continuous flow reactors have been employed to enhance efficiency and scalability, reducing production costs while maintaining high quality standards. These innovations have made benzyl phenyl carbonate more accessible for both academic research and commercial applications.
The environmental impact of using benzyl phenyl carbonate has also been a focus of interest. Efforts have been made to develop biodegradable formulations that minimize ecological harm upon disposal. Researchers are exploring methods to incorporate renewable feedstocks into its synthesis, further reducing the carbon footprint associated with its production. Such initiatives align with global efforts to promote sustainable chemistry practices.
Future research directions for benzyl phenyl carbonate include its application in nanotechnology and drug delivery systems. The compound's ability to form stable complexes with other molecules suggests potential use in targeted drug delivery mechanisms, where it could enhance bioavailability or reduce side effects. Additionally, its incorporation into nanocarriers may improve the efficacy of treatments for diseases such as cancer by enabling precise localization within affected tissues.
In conclusion, Benzyl phenyl carbonate (CAS No. 28170-07-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and analytical chemistry. Its unique structural properties enable diverse functionalities, making it a valuable asset in both research and industrial settings. As scientific understanding continues to evolve, new opportunities for leveraging this compound are likely to emerge, reinforcing its importance in modern chemistry.
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